molecular formula C16H14O7 B1196726 5-O-Methyldihydroquercetin

5-O-Methyldihydroquercetin

Cat. No.: B1196726
M. Wt: 318.28 g/mol
InChI Key: BACJQQZNSNNPKD-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Methyldihydroquercetin is a synthetically modified flavonoid, specifically a methylated derivative of the natural compound dihydroquercetin (DHQ, also known as taxifolin). It is accessible through the methylation of dihydroquercetin acetates followed by a deacetylation process . This compound is of significant interest in medicinal chemistry and drug development for researchers aiming to enhance the physicochemical and biological properties of parent flavonoids. The strategic introduction of a methyl group at the 5-position is a recognized molecular modification. Studies on analogous methylated flavonoids suggest that such modifications can enhance radical-scavenging activity by stabilizing the radical cation intermediate formed during the electron-transfer process, a key mechanism for neutralizing free radicals . Dihydroquercetin, the parent molecule, is noted for its high antioxidant, anti-inflammatory, and hepatoprotective activities, which have been documented in various models of liver injury . As a derivative, this compound is intended for laboratory research purposes to further investigate these structure-activity relationships. It is a key compound for studying the impact of methylation on properties like metabolic stability, bioavailability, and selective binding to biological targets. This product is provided "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1

InChI Key

BACJQQZNSNNPKD-JKSUJKDBSA-N

SMILES

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O)O

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O)O

Synonyms

5-O-methyldihydroquercetin

Origin of Product

United States

Occurrence and Biosynthetic Pathways of Dihydroquercetin and Its Methylated Derivatives

Phytochemical Sourcing and Isolation Methodologies in Research

Natural Distribution in Plant Species (e.g., Larix species, Pulicaria jaubertii)

Dihydroquercetin (also known as taxifolin) and its methylated derivatives are naturally occurring flavonoids found in a variety of plant species. acs.orgnih.gov One of the most well-known sources of dihydroquercetin is the wood of larch trees (Larix species), including Siberian larch (Larix sibirica), Dahurian larch (Larix gmelinii), and Japanese larch (Larix kaempferi). hrpub.orgresearchgate.netnih.gov The heartwood of these trees, particularly in the butt part of the trunk, contains the highest concentration of dihydroquercetin. researchgate.net Research has shown that the content of flavonoids, with dihydroquercetin being the main component, increases from the center to the periphery of the heartwood. researchgate.net Other Larix species, such as Larix olgensis, are also significant sources of this compound. journalejmp.comscialert.net

Beyond the Larix genus, methylated derivatives of dihydroquercetin have been identified in other plants. For instance, a phytochemical study of Pulicaria jaubertii, a plant from the Asteraceae family, led to the isolation of dihydroquercetin 4'-methyl ether. researchgate.netresearchgate.net This indicates a broader distribution of these compounds in the plant kingdom than just coniferous trees. Other identified methylated flavonoids in Pulicaria jaubertii include quercetin (B1663063) 7,3'-di-O-methylether (rhamnazin), quercetin 7-O-methylether (rhamnetin), and quercetin 3'-O-methylether (isorhamnetin). phcogj.comphcogj.com Additionally, 7,4',5'-tri-O-methyl dihydroquercetin has been isolated from the stem extracts of Plumbago rosea. mdpi.com

The presence of these compounds is not limited to the aforementioned species. Dihydroquercetin and its derivatives have also been found in plants such as milk thistle, onions, and French maritime pine. nih.gov The specific distribution and concentration of these flavonoids can vary depending on the plant part, with the highest amounts often found in the woody tissues. researchgate.netnih.gov

Extraction and Initial Isolation Strategies for Research Purity

The extraction and isolation of dihydroquercetin and its methylated derivatives from plant sources are critical steps for their study and characterization. A variety of methods have been developed, with the choice of solvent and technique being crucial for achieving high purity and yield.

Conventional extraction methods often involve the use of polar solvents. For instance, larch wood chips are frequently extracted with ethanol (B145695) or ethanol/water mixtures. hrpub.orggoogle.com The process can be optimized by controlling parameters such as the solid-to-liquid ratio, extraction time, and temperature. google.comspkx.net.cn Methods like hot water extraction and Soxhlet extraction with ethanol have also been employed. hrpub.org After the initial extraction, the crude extract, which contains various other substances like sugars and resins, requires further purification. google.com

To enhance extraction efficiency, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction have been utilized. hrpub.orgplos.org UAE, for example, has been applied to simultaneously extract arabinogalactan (B145846) and dihydroquercetin from Larix gmelinii wood using an ethanol solution, offering advantages in terms of reduced energy consumption and time. plos.org

For the isolation and purification of specific compounds from the crude extract, chromatographic techniques are indispensable. Column chromatography using adsorbents like silica (B1680970) gel or polyamide is a common method. journalejmp.comphcogj.com For example, the chloroform (B151607) and ethyl acetate (B1210297) fractions of a Pulicaria jaubertii extract were subjected to chromatography on silica gel and Sephadex LH-20 to isolate various flavonoids. phcogj.comphcogj.com High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are also powerful tools for both qualitative and quantitative analysis, as well as for the purification of these compounds to a high degree. hrpub.org The purity of the isolated compounds is then typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). journalejmp.comresearchgate.net

Table 1: Extraction Methods for Dihydroquercetin and its Derivatives

Extraction Method Plant Source Solvent(s) Key Parameters/Notes Reference(s)
Solvent Extraction Larch Wood Ethanol, Ethanol/water mixtures Optimized solid/liquid ratio, time, temperature; can be done under vacuum hrpub.orggoogle.comgoogle.com
Ultrasound-Assisted Extraction (UAE) Larix gmelinii 40% Ethanol Optimized for simultaneous extraction of arabinogalactan and dihydroquercetin plos.org
Hot Water Extraction Larch Wood Water A conventional method often followed by purification steps hrpub.org
Soxhlet Extraction Pine Bark Ethanol Continuous extraction method hrpub.org
Maceration Pulicaria jaubertii Ethanol Exhaustive extraction of aerial parts phcogj.com

Enzymatic and Bioreactor Synthesis Approaches

Investigation of O-Methyltransferase Activity in Flavonoid Biosynthesis

The methylation of dihydroquercetin and other flavonoids is a crucial biochemical modification catalyzed by a class of enzymes known as O-methyltransferases (OMTs). mdpi.comnih.gov These enzymes play a vital role in the structural diversification of flavonoids, which can in turn alter their biological activities. nih.govoup.com OMTs transfer a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. oup.com

Research has identified and characterized several OMTs involved in flavonoid biosynthesis from various plant sources. mdpi.comnih.govmaxapress.com For instance, a study on Euphorbia lathyris revealed that exposure to UV-B radiation increased the transcript levels of an OMT (ElOMT1), leading to the biosynthesis of methylated flavonoids. mdpi.com This enzyme was found to efficiently methylate substrates like caffeic acid, baicalin, and luteolin. mdpi.com Similarly, an OMT from perilla leaves (PfOMT3) was shown to catalyze the methylation of various flavonoids, demonstrating regiospecificity for the 7-OH group. nih.gov

The substrate specificity and regiospecificity of OMTs are key areas of investigation. Some OMTs exhibit broad substrate tolerance, while others are highly specific to certain flavonoids and hydroxyl positions. nih.govoup.com For example, in maize, different flavonoid O-methyltransferases (FOMTs) have been identified with distinct regiospecificities, contributing to the production of a complex mixture of O-methylated flavonoids in response to fungal infection. oup.com The engineering of OMTs is also a promising area of research. By modifying the enzyme's structure, it is possible to improve its catalytic efficiency and substrate binding, which can facilitate the high-level biosynthesis of specific methylated flavonoids in microbial systems. nih.gov

Microbial and Cell Culture Systems for Dihydroquercetin Analog Production (e.g., Saccharomyces cerevisiae)

Microbial and cell culture systems, particularly the yeast Saccharomyces cerevisiae, have emerged as promising platforms for the production of dihydroquercetin and its analogs. nih.govnih.gov These systems offer a sustainable and controllable alternative to traditional plant extraction methods. chalmers.semagtech.com.cn By introducing and optimizing heterologous biosynthetic pathways from plants into microorganisms, it is possible to achieve de novo synthesis of these valuable compounds from simple carbon sources like glucose. nih.govresearchgate.net

The production of dihydroquercetin in S. cerevisiae typically involves the expression of several key enzymes, including flavanone (B1672756) 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H). nih.govnih.gov Researchers have employed various metabolic engineering strategies to enhance production yields. These strategies include screening for highly active enzymes from different plant sources, optimizing gene expression through promoter engineering, and improving the supply of necessary cofactors like NADPH. nih.gov Through such efforts, significant titers of dihydroquercetin have been achieved in fed-batch fermentation processes using bioreactors. nih.gov

Furthermore, these microbial systems can be engineered to produce specific dihydroquercetin derivatives. For example, by co-expressing OMTs alongside the dihydroquercetin biosynthetic pathway, it is possible to produce methylated analogs. The choice of OMT will determine the specific methylation pattern of the final product. In addition to S. cerevisiae, other microorganisms like Escherichia coli have also been engineered for the production of flavonoids. nih.gov These cell-based production platforms provide a powerful tool for generating both naturally occurring and novel flavonoid structures for further research and potential applications. hud.ac.uk

Synthetic Methodologies and Chemical Derivatization of 5 O Methyldihydroquercetin

Chemical Synthesis Routes for 5-O-Methyldihydroquercetin and Analogues

The chemical synthesis of this compound and its analogues primarily involves the selective protection and methylation of the hydroxyl groups of the parent molecule, dihydroquercetin (also known as taxifolin).

Regioselective Methylation Strategies (e.g., using diazomethane)

Regioselective methylation is crucial for targeting specific hydroxyl groups on the dihydroquercetin scaffold. Diazomethane (B1218177) (CH₂N₂) is a reagent that can be used for the methylation of carboxylic acids and phenols. acs.orglibretexts.org The reactivity of the four phenolic hydroxyl groups of dihydroquercetin towards diazomethane decreases in the order of their acidity: 7-OH is the most acidic and reactive, while the 5-OH group is the least. acs.org

Direct methylation of dihydroquercetin with diazomethane primarily yields 7-O-methyldihydroquercetin (padmatin), along with smaller quantities of di- and tri-methylated products at the 7, 3', and 4' positions. acs.org To achieve methylation at the 5-position, a strategy involving the protection of the more reactive hydroxyl groups is necessary. The use of diazomethane requires careful handling due to its toxic and explosive nature. libretexts.org

The selectivity of the methylation reaction with diazomethane can be influenced by the choice of solvent and the presence of other reagents. acs.org For instance, the presence of sodium borate (B1201080) can lead exclusively to the formation of 7-O-methyldihydroquercetin. acs.org

Synthesis of Dihydroquercetin Acetates and Subsequent Transformations

A common strategy to achieve the synthesis of this compound involves the use of acetate (B1210297) protecting groups. Dihydroquercetin can be acetylated to form various dihydroquercetin acetates. scielo.brusp.br These acetylated intermediates can then be used to direct methylation to the desired position.

One successful route to this compound involves the methylation of 7,3',4'-tri-O-acetyldihydroquercetin. acs.orglookchem.com This reaction yields this compound 7,3',4'-triacetate, which can then be deacetylated to produce the target molecule, this compound. acs.org This multi-step process, while effective, requires careful control of reaction conditions to manage the regioselectivity of both the acetylation and methylation steps. The methylation of other dihydroquercetin acetates, such as the 3,7,3',4'-tetraacetate and 3,3',4'-triacetate, has also been explored, leading to different methylated derivatives. acs.org

Design and Synthesis of Novel this compound Derivatives

The modification of the this compound structure is a key area of research aimed at creating new molecules with improved characteristics for various research applications.

Structural Modification for Enhanced Research Properties

Structural modifications of flavonoids like dihydroquercetin are undertaken to enhance properties such as solubility, stability, and biological activity for research purposes. semanticscholar.orgnih.gov For instance, the introduction of methyl groups can alter the lipophilicity and electronic properties of the molecule, which may influence its interactions with biological targets. researchgate.netrsc.org

The synthesis of various derivatives, including ethers and esters, allows for a systematic investigation of how different functional groups at specific positions on the flavonoid scaffold affect its properties. researchgate.net For example, the synthesis of a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been explored to evaluate their potential as research compounds. nih.gov Similarly, the design and synthesis of novel isatin (B1672199) derivatives have been pursued to create compounds with potential for further investigation. mdpi.com

The modification of flavonoids is not limited to methylation. Other derivatization strategies, such as the introduction of tetrahydroisoquinoline moieties, have been shown to increase lipophilicity and enhance certain biological activities in related flavonoids like quercetin (B1663063). mdpi.com Such strategies could potentially be applied to this compound to generate novel compounds for research.

Enzymatic Polymerization Studies of Dihydroquercetin for Material Science Research

Enzymatic polymerization of flavonoids, including dihydroquercetin, is an emerging field in material science, offering an environmentally friendly alternative to traditional chemical polymerization. publichealthtoxicology.com Laccase, an oxidoreductase enzyme, can catalyze the polymerization of dihydroquercetin in aqueous or "green" solvent systems like deep eutectic solvents (DESs). publichealthtoxicology.commdpi.comresearchgate.net

The polymerization process involves the laccase-mediated oxidation of the dihydroquercetin monomer, leading to the formation of radical intermediates. These radicals then combine to form oligomers or polymers. mdpi.com The use of a redox mediator, such as TEMPO, can enhance the yield and control the molecular weight of the resulting oligodihydroquercetin. mdpi.comresearchgate.net

Research has shown that laccase-catalyzed polymerization of dihydroquercetin can produce linear oligomers with an average chain length of about six monomer units. mdpi.comresearchgate.net These bio-based polymers are of interest for their potential applications in biodegradable materials and functional coatings, leveraging the inherent properties of the parent flavonoid. The use of DESs as a reaction medium is particularly advantageous as they are considered "green" solvents due to their low toxicity, non-flammability, and biodegradability. publichealthtoxicology.com

Advanced Analytical Characterization in 5 O Methyldihydroquercetin Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are indispensable for separating 5-O-Methyldihydroquercetin from complex matrices, assessing its purity, and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomerism

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound and related flavonoids. scirp.orgijper.org Due to the presence of two chiral centers at the C2 and C3 positions of its core structure, dihydroquercetin and its derivatives can exist as four distinct stereoisomers. frontiersin.org HPLC, particularly when using chiral stationary phases, is crucial for separating these stereoisomers. researchgate.net For instance, a stereospecific HPLC method developed for the parent compound, taxifolin (B1681242) (dihydroquercetin), successfully separated all four of its stereoisomers using a Chiralcel® OJ-RH column with UV detection at 288 nm. researchgate.net Such methods are vital for studying the stereospecific properties and disposition of these compounds. researchgate.net

The purity of this compound is also determined using reversed-phase HPLC (RP-HPLC), often coupled with a Diode Array Detector (DAD). scirp.org This setup allows for the quantification of the main compound while also detecting and quantifying any impurities. nih.gov The selection of the mobile phase, typically a mixture of acidified water and organic solvents like acetonitrile (B52724) and/or methanol, is optimized to achieve the best peak resolution. nih.govnih.gov For example, a validated method for quercetin (B1663063) used a mobile phase of 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5, achieving a rapid elution time of 3.6 minutes. nih.gov The UV detector is set to a wavelength where the flavonoid chromophore has maximum absorbance, commonly around 290 nm for dihydroquercetins or 370 nm for related flavonoids, to ensure high sensitivity. researchgate.netnih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Flavonoid Analysis

settingsParameterdescriptionDescriptionscienceExample ConditionsourceReference
ColumnThe stationary phase where separation occurs.Reversed-phase C18 (250 mm × 4.6 mm, 5 µm) or Chiralcel® OJ-RH ijper.orgresearchgate.net
Mobile PhaseThe solvent that moves the analyte through the column.Acetonitrile and 2% v/v acetic acid (40:60 v/v) nih.gov
ElutionThe process of extracting one material from another by washing with a solvent.Isocratic or Gradient scirp.orgnih.gov
Flow RateThe speed at which the mobile phase passes through the column.0.7 - 1.3 mL/min ijper.orgnih.gov
DetectionThe method used to visualize the analyte as it elutes.UV-DAD at 288-370 nm researchgate.netnih.gov
Column TemperatureMaintained temperature of the column for reproducibility.35 °C nih.gov

Mass Spectrometry (MS) Applications in Metabolite Identification

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification of this compound and its metabolites. researchgate.netnih.govcabidigitallibrary.org High-Resolution Mass Spectrometry (HRMS), such as HRESIMS or LC-MS-IT-TOF, provides highly accurate mass measurements, enabling the determination of the elemental composition and molecular formula of the compound. frontiersin.orgnih.govsci-hub.se This is a critical first step in structural elucidation. acdlabs.com

In metabolic studies, LC-MS is used to detect and identify potential biotransformation products of this compound in biological samples. researchgate.net The mass spectrometer identifies metabolites by detecting their molecular ions and analyzing their fragmentation patterns (MS/MS spectra). scirp.org For the parent compound dihydroquercetin, LC-MS analysis has been used to identify various metabolites, including stereoisomers and conjugates. researchgate.net The fragmentation behavior provides structural clues about the core flavonoid structure and the nature and position of any modifications, such as glucuronidation or sulfation. scispace.com Combining MS with NMR offers an even more robust approach to metabolite detection and annotation. nih.gov

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural and conformational analysis of this compound in solution. researchgate.netcabidigitallibrary.org A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is used for unambiguous assignment of all proton and carbon signals in the molecule. cabidigitallibrary.orgmdpi.com

¹H NMR is particularly useful for analyzing the stereochemistry of the C-ring. frontiersin.org The coupling constant (J-value) between the protons at C2 and C3 (H-2 and H-3) can differentiate between the trans and cis diastereomers. frontiersin.org For dihydroquercetin, a large coupling constant (around 12.0 Hz) is characteristic of the trans configuration, while a smaller J-value (around 2.4 Hz) indicates a cis configuration. researchgate.net The chemical shifts of H-2 and H-3 also differ significantly between diastereomers. researchgate.net These principles are directly applicable to this compound, where the methylation at the 5-OH position would primarily affect the chemical shifts of nearby protons, particularly H-6, but the fundamental stereochemical analysis remains the same. mdpi.com

¹³C NMR provides information on all carbon atoms in the molecule. The chemical shift of the C4-carbonyl carbon is sensitive to the intramolecular hydrogen bond with the 5-OH group. mdpi.com In this compound, the absence of this hydroxyl group and the presence of a methoxy (B1213986) group would lead to a characteristic upfield or downfield shift of the C4 and C5 signals compared to the parent dihydroquercetin, confirming the site of methylation. mdpi.com 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the placement of the methyl group by showing correlations between the methoxy protons and the C5 carbon. cabidigitallibrary.org

Table 2: Representative ¹H NMR Data for Differentiating Dihydroquercetin Diastereomers

functionsParameterflip_to_fronttrans-Isomerflip_to_backcis-IsomersourceReference
H-2 Chemical Shift (δ)~4.96 ppm~5.32 ppm frontiersin.org
H-3 Chemical Shift (δ)~4.54 ppm~4.21 ppm frontiersin.org
H2-H3 Coupling Constant (J)~12.0 Hz~2.4 Hz researchgate.net

Infrared and Ultraviolet-Visible Spectroscopy in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable structural information. researchgate.netfrontiersin.org

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is characteristic of the flavonoid chromophore system. mdpi.com Dihydroquercetin and its derivatives typically exhibit an intense absorption band around 290 nm. mdpi.com The addition of shift reagents like aluminum chloride (AlCl₃) can cause a bathochromic (red) shift in the UV spectrum, which helps to confirm the presence of a free hydroxyl group at the C5 position, chelated to the C4-carbonyl. doc-developpement-durable.org In the case of this compound, this characteristic shift with AlCl₃ would be absent, providing strong evidence for methylation at this specific position. doc-developpement-durable.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The IR spectrum of a dihydroquercetin derivative will show characteristic absorption bands for O–H stretching (around 3400 cm⁻¹), C=O stretching of the flavanone (B1672756) carbonyl group (around 1645 cm⁻¹), and various C–O and C–C stretching vibrations in the aromatic rings. mdpi.com The presence of these bands confirms the basic flavonoid structure. frontiersin.org

Method Validation and Standardization in this compound Analysis

To ensure that analytical data are reliable, accurate, and reproducible, the methods used for the quantitative analysis of this compound must be rigorously validated. researchgate.net Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). ijper.orgnih.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. scirp.org This is typically demonstrated by a high correlation coefficient (r² > 0.99) for the calibration curve. scirp.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). scirp.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a blank matrix with a known amount of the analyte. scirp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scirp.orgnih.gov

Validated HPLC methods for related flavonoids like quercetin have demonstrated excellent linearity, precision (RSD < 15%), and accuracy, with low LOD and LOQ values in the µg/mL range. researchgate.netnih.gov Applying these validation principles is essential for any quantitative study involving this compound. researchgate.net

Table 3: Key Parameters for Analytical Method Validation (based on flavonoid analysis)

verified_userParameterdescriptionDefinitioncheck_circleTypical Acceptance CriteriasourceReference
Linearity (r²)Proportionality of signal to concentration.> 0.995 nih.gov
Precision (%RSD)Agreement among repeated measurements.< 15% researchgate.net
Accuracy (% Recovery)Closeness of measured value to true value.85 - 115% scirp.org
LODLowest detectable concentration.Analyte specific (e.g., 0.046 µg/mL) nih.gov
LOQLowest quantifiable concentration.Analyte specific (e.g., 0.14 µg/mL) nih.gov

Compound Reference Table

Preclinical Pharmacological Investigations and Mechanistic Elucidation of 5 O Methyldihydroquercetin

In Vitro Cellular and Molecular Investigations

The compound 5-O-methyldihydroquercetin has been the subject of in vitro studies to elucidate its effects on cellular and molecular pathways, particularly in the contexts of inflammation and cancer. These investigations have explored its capacity to modulate key signaling cascades and induce programmed cell death in neoplastic cells.

Research indicates that this compound can influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Studies have shown that the parent compound, taxifolin (B1681242) (dihydroquercetin), can activate the NF-κB pathway, suggesting a potential area of investigation for its methylated derivatives. medwinpublishers.com The NF-κB pathway is typically activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This process allows the NF-κB complex, commonly composed of p65 and p50 subunits, to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. sci-hub.se The modulation of this pathway is a key mechanism for controlling inflammation.

CompoundEffect on NF-κB PathwayKey MediatorsReference
This compoundInferred to modulate the pathway based on taxifolin activityNF-κB, IκB medwinpublishers.com

Investigations have demonstrated that this compound, along with cilicicone B, can ameliorate lipopolysaccharide (LPS)-induced acute kidney injury in mice by inhibiting inflammation and oxidative stress. researchgate.net This protective effect is mediated through the suppression of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/TIR-domain-containing adapter-inducing interferon-β (TRIF)/NOD-like receptor protein 3 (NLRP3) signaling pathway. researchgate.netum.es The activation of TLR4 by LPS typically triggers two downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. sci-hub.se Both pathways converge on the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. sci-hub.senih.gov this compound has been shown to inhibit this cascade, leading to a reduction in the inflammatory response. um.esnih.govresearchgate.net

CompoundTarget PathwayEffectKey MediatorsReference
This compoundTLR4/MyD88/TRIF/NLRP3Inhibition of inflammation and oxidative stressTLR4, MyD88, TRIF, NLRP3 researchgate.netum.esnih.gov

The Phosphoinositide 3-kinase (PI3K)/Akt and Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathways are crucial for cell proliferation and survival. researchgate.netnih.gov The parent compound, quercetin (B1663063), has been shown to inhibit the JAK2/STAT3 pathway, which is implicated in the proliferation of vascular smooth muscle cells. frontiersin.orgmdpi.com This inhibition is a potential mechanism for its therapeutic effects. frontiersin.orgmdpi.com Furthermore, the PI3K/Akt pathway is known to be involved in the activation of NF-κB. researchgate.net While direct studies on this compound's effect on these pathways are emerging, molecular docking studies with related methylated flavonoids suggest favorable binding to JAK2, indicating a potential for pathway modulation. acs.org

Compound/Related CompoundTarget PathwayObserved/Predicted EffectKey MediatorsReference
Quercetin (parent compound)JAK2/STAT3InhibitionJAK2, STAT3 frontiersin.orgmdpi.com
Methylated Flavonoids (related compounds)JAK2Favorable binding in molecular docking studiesJAK2 acs.org

Studies have investigated the potential of this compound and related compounds to induce programmed cell death, or apoptosis, in cancer cells, specifically the human colon cancer cell line HCT-116.

Apoptosis is a form of programmed cell death characterized by distinct morphological changes, including chromatin condensation and DNA fragmentation. medchemexpress.com This process is primarily executed by a family of proteases called caspases. medchemexpress.com Research on methylated derivatives of taxifolin and quercetin has shown their ability to induce apoptosis in HCT-116 cells. acs.orgresearchgate.net This is evidenced by an increase in the expression of pro-apoptotic proteins caspase-3 and caspase-9. acs.orgresearchgate.net The activation of these caspases is a hallmark of the apoptotic cascade. acs.orgresearchgate.net Furthermore, treatment with these compounds led to observable apoptotic features such as chromatin condensation and nuclear shrinkage. acs.orgresearchgate.net The induction of apoptosis in HCT-116 cells by related quercetin-zinc complexes has also been demonstrated to occur via the caspase pathway. mdpi.com

Compound/Related CompoundCell LineEffectKey MarkersReference
Methylated derivatives of taxifolin and quercetinHCT-116Induction of apoptosisIncreased caspase-3 and caspase-9 expression, chromatin condensation acs.orgresearchgate.net
Quercetin-Zinc (II) ComplexHCT-116Induction of apoptosisCaspase pathway activation mdpi.com

Induction of Programmed Cell Death Mechanisms in Neoplastic Cells (e.g., HCT-116)

Molecular Docking Studies on Apoptotic Regulators (e.g., Bcl-xl, JAK2)

Molecular docking studies have been employed to investigate the binding potential of this compound and related flavonoids to key proteins involved in apoptosis, such as B-cell lymphoma-extra large (Bcl-xl) and Janus kinase 2 (JAK2). These in silico analyses predict the binding affinity and interaction patterns between the compound and the protein's active site, offering insights into potential mechanisms of action.

In a study comparing the anticancer potentials of various taxifolin and quercetin methylated derivatives, molecular docking revealed favorable binding affinities of these compounds against a panel of pro- and anti-apoptotic proteins, including Bcl-xl and JAK2. acs.orgscispace.comnih.gov The docking scores indicated a strong potential for these flavonoids to interact with and modulate the activity of these key regulators of apoptosis. acs.orgscispace.comnih.gov Specifically, the methylated flavonoids, including those structurally similar to this compound, were found to form several hydrogen bonds and π-π stacking interactions with the amino acid residues within the binding pockets of caspase-9, caspase-3, Bcl-xl, and JAK2 proteins. researchgate.net This suggests that the pro-apoptotic activity of these compounds may be mediated, at least in part, through direct binding to and inhibition of anti-apoptotic proteins like Bcl-xl, and modulation of signaling pathways involving JAK2. acs.orgscispace.comnih.gov

Further computational studies have highlighted the importance of specific structural features for the interaction with these protein targets. For instance, the phenolic hydroxyl groups of flavonoids are often crucial for forming hydrogen bonds with hinge region residues of kinases like JAK2. fabad.org.tr In the case of JAK2, key interactions have been identified with residues such as Glu930 and Leu932. fabad.org.tr The ability of a compound to form stable interactions with these residues is a strong indicator of its potential inhibitory activity. While direct docking scores for this compound were not explicitly detailed in the provided search results, the favorable binding energies predicted for structurally related methylated flavonoids against Bcl-2 and Mcl-1, with values of -9.375 kcal/mol and -8.324 kcal/mol respectively, suggest a similar potential for this compound. mdpi.com

Table 1: Predicted Binding Affinities of Related Flavonoids to Apoptotic Regulators

Compound/DerivativeTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Methylated Flavonoids (General)Bcl-xl, JAK2Favorable Docking ScoresNot specified
Pratensein (similar to this compound)JAK2-6.5816Glu898, Glu930, Asp994
Dihydroconiferyl aldehyde (similar structure)JAK2-5.478Leu932
Quercetagetin derivative (2a)Bcl-2-9.375Not specified
Quercetagetin derivative (2a)Mcl-1-8.324Not specified

This table is generated based on data from molecular docking studies on related flavonoid compounds.

Regulation of Oxidative Stress Responses in Cellular Models

The antioxidant properties of flavonoids, including dihydroquercetin and its derivatives, are well-documented. scispace.comnih.gov this compound has been investigated for its ability to modulate oxidative stress responses in various cellular models. These studies often involve inducing oxidative stress with agents like hydrogen peroxide (H₂O₂) and then assessing the protective effects of the compound.

In a study on PC-12 cells, a common model for neuronal cells, quercetin, a structurally related flavonoid, demonstrated a significant protective effect against H₂O₂-induced oxidative damage. nih.govmdpi.com Pretreatment with quercetin markedly increased cell viability, reduced the release of lactate (B86563) dehydrogenase (LDH), and decreased intracellular reactive oxygen species (ROS) levels and malondialdehyde (MDA) production, which is a marker of lipid peroxidation. mdpi.com These findings suggest that flavonoids can protect cells from oxidative stress-induced damage. mdpi.com

While specific studies focusing solely on this compound's effect on oxidative stress in cellular models were not abundant in the search results, the known antioxidant activity of its parent compound, dihydroquercetin (taxifolin), provides a strong basis for its potential in this area. scispace.comnih.gov Dihydroquercetin has been shown to possess significant antioxidant and anti-inflammatory properties. researchgate.net The antioxidant capacity of flavonoids is closely linked to their chemical structure, particularly the presence and arrangement of hydroxyl groups. nih.gov Although methylation can sometimes alter this activity, many methylated flavonoids retain potent antioxidant effects. acs.org

One study found that this compound, along with another flavonoid, cilicicone B, isolated from Spina Gleditsiae, exhibited significant antioxidant activities and markedly alleviated renal damage in a model of acute kidney injury, suggesting their effects may be mediated by inhibiting oxidative stress. frontiersin.org

Table 2: Effects of Related Flavonoids on Oxidative Stress Markers in Cellular Models

FlavonoidCellular ModelInducer of Oxidative StressObserved Effects
QuercetinPC-12 cellsH₂O₂Increased cell viability, decreased LDH release, reduced ROS and MDA levels. mdpi.com
This compoundNot specifiedLipopolysaccharide (LPS)Significant antioxidant activities, alleviation of renal damage. frontiersin.org
Dihydroquercetin (Taxifolin)Bovine Rumen Epithelial CellsLPSReduced oxidative stress. mdpi.com
Dihydroquercetin DerivativesNot specifiedNot specifiedVaried ROS scavenging activities. scielo.br

This table summarizes findings from studies on flavonoids structurally related to this compound.

Immunomodulatory and Anti-inflammatory Effects in Cellular Systems

This compound has demonstrated significant immunomodulatory and anti-inflammatory properties in various in vitro settings. frontiersin.org These effects are often attributed to its ability to inhibit key inflammatory pathways and reduce the production of pro-inflammatory mediators.

A notable study investigated the effects of this compound and cilicicone B, both isolated from Spina Gleditsiae, on lipopolysaccharide (LPS)-induced acute kidney injury. frontiersin.orgnih.gov The findings revealed that these compounds exhibit potent anti-inflammatory and antioxidant activities, leading to a significant reduction in renal damage. frontiersin.org The proposed mechanism of action involves the inhibition of the TLR4/MyD88/TRIF/NLRP3 signaling pathway, a critical cascade in the innate immune response and inflammation. frontiersin.orgnih.gov

The anti-inflammatory potential of related flavonoids like quercetin is also well-established. Quercetin has been shown to reduce the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) in stimulated cellular systems. mdpi.comnih.gov It can also inhibit the activation of key signaling pathways like NF-κB and MAPKs (e.g., Erk1/2, JNK), which are central to the inflammatory process. mdpi.com

While direct studies on this compound's effect on specific cytokine release in various cell lines are limited in the provided results, the strong evidence of its inhibitory action on the TLR4 signaling pathway suggests a broad-spectrum anti-inflammatory activity. frontiersin.org

Table 3: Anti-inflammatory and Immunomodulatory Activities of this compound and Related Flavonoids in Cellular Models

CompoundCellular SystemStimulantKey Findings
This compoundNot specifiedLPSSignificant anti-inflammatory activity, inhibition of TLR4/MyD88/TRIF/NLRP3 pathway. frontiersin.org
QuercetinBovine Rumen Epithelial CellsLPSReduced inflammatory response via interference with the NF-κB signaling pathway. mdpi.com
QuercetinJ774 cell linesNot specifiedSignificantly inhibited the production of PGE2. nih.gov
QuercetinRAW 264.7 cell linesLPSInhibition of nitrite (B80452) and TNF-α. mdpi.com

This table is based on research findings for this compound and the closely related flavonoid, quercetin.

Antiviral Activity in Cell Cultures and Viral Replication Models (e.g., Newcastle Disease Virus)

The antiviral properties of flavonoids have been a subject of interest, with studies exploring their efficacy against a range of viruses. While specific research on the antiviral activity of this compound is not detailed in the provided search results, studies on quercetin-like compounds offer valuable insights into the potential of this class of molecules.

A study investigating quercetin-like compounds (QLCs) extracted from mistletoe demonstrated their in vitro antiviral activity against the Newcastle disease virus (NDV). researchgate.netncku.edu.twresearchgate.net Solutions containing these QLCs were found to have a significant antiviral effect, reducing the cytopathogenic impact of the virus in chicken kidney cell cultures. researchgate.netncku.edu.twresearchgate.netnih.gov This suggests that flavonoids structurally similar to quercetin possess the ability to inhibit viral replication or its effects on host cells. researchgate.netncku.edu.twresearchgate.netnih.gov

The potential antiviral mechanisms of flavonoids are diverse and can include inhibiting viral entry, replication, and the activity of viral enzymes. The broad pharmacological activities of dihydroquercetin, including its antiviral effects, have been noted in several reviews. researchgate.net

Table 4: In Vitro Antiviral Activity of Quercetin-Like Compounds

CompoundVirusCell Culture ModelKey Findings
Quercetin-Like Compounds (QLCs)Newcastle Disease Virus (NDV)Chicken Kidney CellsDiscovered to have antiviral activity against NDVs. researchgate.netncku.edu.twresearchgate.netnih.gov

This table highlights the antiviral potential of flavonoids structurally related to this compound.

Neuroprotective Effects in In Vitro Models

The neuroprotective potential of flavonoids, including dihydroquercetin and its derivatives, has been investigated in various in vitro models of neurodegenerative diseases. mdpi.comnih.govnih.gov These studies often focus on protecting neuronal cells from toxins or inflammatory insults.

Dihydroquercetin (DHQ), the parent compound of this compound, has been shown to alleviate dopamine (B1211576) neuron loss in models of Parkinson's disease. nih.gov It effectively protected dopaminergic neurons from neurotoxicity induced by lipopolysaccharide (LPS) and 6-hydroxydopamine (6-OHDA) and inhibited microglia-elicited neuroinflammation. nih.gov A key mechanism identified was the promotion of microglial TREM2 signaling activation, which is involved in suppressing neuroinflammation. nih.gov

Furthermore, studies on quercetin have demonstrated its neuroprotective effects against oxidative stress-induced cytotoxicity in PC-12 cells. nih.govmdpi.com Quercetin and its derivatives have been shown to have neuroprotective effects at low concentrations in other studies as well. mdpi.com These effects are often attributed to their antioxidant and anti-inflammatory properties. mdpi.comnih.gov For instance, quercetin has been reported to inhibit reactive oxygen species (ROS), nitrite, and TNF-α in LPS-stimulated RAW 264.7 cell lines, supporting its neuroprotective role. mdpi.com

While direct in vitro studies on the neuroprotective effects of this compound are not explicitly detailed in the provided search results, the significant neuroprotective activities of its parent compound, dihydroquercetin, and the structurally similar flavonoid, quercetin, strongly suggest its potential in this area. researchgate.netnih.govnih.gov

Table 5: Neuroprotective Effects of Dihydroquercetin and Related Flavonoids in In Vitro Models

CompoundIn Vitro ModelInsult/ToxinKey Findings
Dihydroquercetin (DHQ)Dopaminergic MN9D cells and microglial BV2 cellsLPS and 6-OHDAProtected DA neurons, inhibited neuroinflammation, promoted TREM2 activation. nih.gov
QuercetinPC-12 cellsH₂O₂Protected against oxidative stress-induced death. nih.gov
QuercetinRAW 264.7 cell linesLPSInhibition of ROS, nitrite, and TNF-α. mdpi.com
Quercetin DerivativesNot specifiedNot specifiedSignificant neuroprotective effect at low concentrations. mdpi.com

This table summarizes the neuroprotective findings for flavonoids closely related to this compound.

Enzymatic Inhibition Studies (e.g., Xanthine (B1682287) Oxidase for related flavonoids)

This compound has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in the production of uric acid. researchgate.netnih.gov Elevated levels of uric acid are associated with conditions like gout.

A study on compounds isolated from the Vietnamese plant Blumea balsamifera found that (2R,3S)-(-)-4'-O-methyldihydroquercetin, a structurally similar compound, exhibited more potent inhibitory activity against xanthine oxidase than allopurinol (B61711), a standard drug used for this purpose. researchgate.netnih.gov The IC₅₀ values for the active compounds from this plant ranged from 0.23 to 1.91 µM, compared to 2.50 µM for allopurinol. nih.gov This indicates a strong potential for this compound and related compounds as therapeutic agents for hyperuricemia.

The inhibitory activity of flavonoids against xanthine oxidase is structure-dependent. nih.gov Computational studies have suggested that these compounds bind to the molybdenum (MO) site of the enzyme, which is the active site for catalysis. nih.gov The structure of the flavonoid, including the presence and position of hydroxyl and methoxy (B1213986) groups, influences its binding affinity and inhibitory potency. farmaciajournal.comsci-hub.se

Table 6: Xanthine Oxidase Inhibitory Activity of this compound and Related Flavonoids

CompoundSourceIC₅₀ Value (µM)Comparison
(2R,3S)-(-)-4'-O-MethyldihydroquercetinBlumea balsamifera0.23More potent than allopurinol (IC₅₀ 2.50 µM). nih.gov
QuercetinBlumea balsamifera1.91Less potent than (2R,3S)-(-)-4'-O-Methyldihydroquercetin, but still significant. nih.gov
Quercetin-3,3',4'-trimethyl etherBlumea balsamifera1.28Significant inhibitory activity. researchgate.net

This table presents the IC₅₀ values for the inhibition of xanthine oxidase by this compound and related compounds.

In Vivo Efficacy Studies in Non-Human Animal Models

While in vitro studies provide valuable mechanistic insights, in vivo studies in animal models are crucial for evaluating the efficacy of a compound in a whole biological system.

This compound, along with cilicicone B, has been shown to ameliorate lipopolysaccharide (LPS)-induced acute kidney injury in mice. nih.gov This protective effect was attributed to the inhibition of inflammation and oxidative stress through the TLR4/MyD88/TRIF/NLRP3 signaling pathway. frontiersin.orgnih.gov

The parent compound, dihydroquercetin (DHQ), has also demonstrated neuroprotective effects in in vivo models. In rat models of Parkinson's disease, DHQ effectively protected against the loss of dopamine neurons induced by LPS and 6-hydroxydopamine (6-OHDA). nih.gov Furthermore, in a mouse model of aging, various flavonoids, including quercetin and taxifolin, showed the ability to restore the levels of antioxidant enzymes in the liver. nih.gov

Although specific in vivo efficacy studies focusing solely on this compound for a wide range of conditions were not extensively detailed in the search results, the positive outcomes in the acute kidney injury model and the promising results for its parent compound, dihydroquercetin, in neuroprotection models, highlight its therapeutic potential and warrant further investigation in non-human animal models. nih.govnih.gov

Table 7: Summary of In Vivo Efficacy of this compound and Related Flavonoids in Animal Models

CompoundAnimal ModelConditionKey Findings
This compoundMiceLPS-induced acute kidney injuryAmeliorated kidney injury by inhibiting inflammation and oxidative stress. nih.gov
Dihydroquercetin (DHQ)RatsParkinson's disease models (LPS and 6-OHDA induced)Protected dopamine neurons from loss. nih.gov
Quercetin and TaxifolinMiced-galactose-induced agingRestored levels of antioxidant enzymes in the liver. nih.gov

This table summarizes the findings from in vivo studies on this compound and its structurally related flavonoids.

Renal Protection Mechanisms in Acute Kidney Injury Models

This compound has demonstrated significant nephroprotective effects in animal models of acute kidney injury (AKI). Studies have primarily focused on lipopolysaccharide (LPS)-induced AKI, which mimics sepsis-associated kidney damage in humans. In these models, the compound has been shown to alleviate renal damage through potent anti-inflammatory and antioxidant activities. Current time information in Houston, TX, US.scielo.br

The primary mechanism of action identified is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Current time information in Houston, TX, US. TLR4 is a key receptor in the innate immune system that recognizes LPS, triggering a cascade of inflammatory responses. nih.gov this compound appears to suppress this cascade by inhibiting downstream signaling molecules, including MyD88, TRIF, and the NLRP3 inflammasome. Current time information in Houston, TX, US.nih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in oxidative stress, thereby protecting renal tissue from damage. scielo.brum.es

The protective effects are evidenced by significant improvements in key biomarkers of kidney function. In mouse models of LPS-induced AKI, administration of this compound led to a marked reduction in elevated serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (Cre), indicating a restoration of renal function. scielo.br

Table 1: Effect of this compound on Renal Function Markers in LPS-Induced AKI Model

BiomarkerLPS-Treated Group (Control)LPS + this compound-Treated GroupObserved EffectReference
Blood Urea Nitrogen (BUN)Significantly ElevatedSignificantly ReducedImprovement in renal filtration scielo.br
Serum Creatinine (Cre)Significantly ElevatedSignificantly ReducedEnhancement of renal excretory function scielo.br

Investigation of Anti-Inflammatory Responses in Animal Models

The anti-inflammatory properties of this compound are a cornerstone of its therapeutic potential, particularly in the context of AKI. Current time information in Houston, TX, US. Inflammation is a critical component in the pathogenesis of LPS-induced kidney injury. scielo.br The compound's anti-inflammatory response is directly linked to its ability to modulate the TLR4/MyD88/TRIF/NLRP3 signaling pathway. nih.govum.es

By inhibiting this pathway, this compound effectively suppresses the production and release of several key pro-inflammatory cytokines. scielo.brnih.gov In animal models, treatment with the compound resulted in significantly lower levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in kidney tissue. nih.govnih.gov These cytokines are major mediators of inflammation that contribute to tissue damage. Furthermore, the compound helps to mitigate oxidative stress, another factor that fuels the inflammatory process. scielo.br

Table 2: Effect of this compound on Pro-inflammatory Cytokines in LPS-Induced AKI Model

CytokineLPS-Treated Group (Control)LPS + this compound-Treated GroupObserved EffectReference
TNF-αMarkedly IncreasedSignificantly DecreasedReduction of inflammatory signaling nih.gov
IL-1βMarkedly IncreasedSignificantly DecreasedInhibition of inflammasome activity nih.gov
IL-6Markedly IncreasedSignificantly DecreasedAttenuation of systemic inflammation nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

Specific preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal systems are not widely available in the published literature.

In general, preclinical ADME studies are crucial for understanding the pharmacokinetic properties of a new chemical entity. These studies typically involve administering the compound to animal models (e.g., rats, mice) to determine how it is processed by the body. Key parameters evaluated include:

Absorption: The extent and rate at which the compound enters the bloodstream after administration.

Distribution: The process by which the compound reversibly leaves the bloodstream and enters various tissues of the body.

Metabolism: The transformation of the compound into other substances (metabolites), primarily in the liver, which can affect its activity and clearance. Methylation, as seen in this compound, can influence a compound's metabolic stability and bioavailability compared to its parent compound. mdpi.com

Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces.

While the synthesis of this compound has been described, comprehensive pharmacokinetic studies are necessary to characterize its ADME profile and determine its potential as a therapeutic agent. dntb.gov.uamedwinpublishers.com

Correlation of Exposure and Biological Responses in Preclinical Models

Detailed preclinical studies correlating the exposure (i.e., plasma concentration) of this compound with its biological responses are not yet available in the scientific literature.

Establishing an exposure-response relationship is a fundamental goal in preclinical pharmacodynamic modeling. This process involves measuring the concentration of the drug in the body over time and correlating it with the observed pharmacological effect (e.g., reduction in inflammatory markers, tumor growth inhibition). nih.gov Such analysis helps to:

Determine the minimum effective concentration required to elicit a therapeutic response.

Understand the duration of the pharmacological effect.

Optimize dosing regimens for subsequent clinical trials.

The research on this compound's effects on AKI suggests a dose-dependent response, where higher doses lead to a greater reduction in kidney injury markers. nih.govnih.gov However, without pharmacokinetic data measuring the actual drug exposure, a formal exposure-response model cannot be constructed. Future preclinical development of this compound would require integrated pharmacokinetic and pharmacodynamic (PK/PD) studies to establish this critical relationship.

Future Directions and Emerging Research Opportunities for 5 O Methyldihydroquercetin

Exploration of Novel Biological Targets and Mechanistic Pathways

The pharmacological activities of 5-O-Methyldihydroquercetin, a flavonoid extracted from plants, are not yet fully understood, though it has shown significant anti-inflammatory and antioxidant activities. frontiersin.org Future research should focus on identifying and validating its specific molecular targets to elucidate its mechanisms of action. A study by Zeng M. et al. (2020) suggested that this compound may exert its effects by inhibiting the TLR4/MyD88/TRIF/NLRP3 signaling pathway, which is involved in inflammation and renal damage. frontiersin.org Further investigation into this and other potential pathways is crucial.

Molecular docking studies have become instrumental in predicting the interaction between small molecules like flavonoids and biological targets. For instance, studies on similar methylated flavonoids have shown favorable binding affinities against proteins such as caspase-9, caspase-3, Bcl-xl, and JAK2, suggesting a role in apoptosis and cancer. nih.gov Similar computational approaches could be employed to predict and then experimentally validate the targets of this compound.

The parent compound, dihydroquercetin (taxifolin), and its metabolites have been predicted to interact with multiple targets, including actin, cystic fibrosis transmembrane conductance regulator, and various enzymes. mdpi.com Given that methylation can alter the biological activity of flavonoids, it is plausible that this compound interacts with a unique set of targets or modulates the activity of known dihydroquercetin targets in a distinct manner. nih.govacs.org A thorough investigation using techniques like affinity chromatography, and proteomics could uncover novel binding partners and shed light on its therapeutic potential.

Potential Biological Target Class Examples of Specific Targets Potential Therapeutic Area
Signaling Pathway ProteinsTLR4, MyD88, TRIF, NLRP3 frontiersin.orgInflammation, Kidney Disease
Apoptosis-Related ProteinsCaspase-3, Caspase-9, Bcl-xl nih.govCancer
KinasesJAK2 nih.govCancer, Inflammatory Diseases
Structural ProteinsActin mdpi.comVarious (Cell motility, structure)
Ion ChannelsCystic Fibrosis Transmembrane Conductance Regulator mdpi.comCystic Fibrosis

Development of Advanced Delivery Systems for Research Applications

The efficacy of flavonoids in biological systems can be limited by factors such as poor solubility and bioavailability. To overcome these challenges for research purposes, the development of advanced delivery systems for this compound is a promising area of exploration. Techniques like nanoencapsulation, or incorporation into hydrogels and nanoparticles can enhance the delivery and stability of phenolic compounds. ugr.es

For example, a temperature-sensitive hydrogel loaded with taxifolin (B1681242) has been shown to promote skin repair, indicating the potential of such systems for localized delivery. acs.org Similar strategies could be adapted for this compound to facilitate its study in various in vitro and in vivo models. The synthesis of derivatives, such as carbamates, has also been shown to improve the water solubility and biological activity of related flavonoids. mdpi.com

Investigating these advanced delivery systems will be critical for accurately assessing the biological activities of this compound in complex biological environments and for moving towards potential therapeutic applications.

Application in Complex Biological Systems and Multi-Omics Research

The interplay between chemistry and biology is crucial for understanding complex biological processes at a molecular level. primescholars.com The application of this compound in complex biological systems, such as cell cultures and animal models of disease, is a necessary step to understand its physiological effects. frontiersin.orgresearchgate.net

The rise of multi-omics technologies offers a powerful approach to unravel the systemic effects of compounds like this compound. ufz.de By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the molecular changes induced by this compound. sfu.ca This approach can help in identifying the pathways modulated by this compound and in understanding its mechanism of action in a holistic manner. nih.gov

For instance, metabolomics can be used to trace the biotransformation of this compound and identify its active metabolites, as has been done for taxifolin where over 190 metabolites were identified. mdpi.com This is particularly important as the metabolites may have different biological activities than the parent compound. mdpi.com Combining this with transcriptomic or proteomic data can reveal how the compound and its metabolites affect gene and protein expression, providing a deeper understanding of its biological impact. ufz.de

Omics Technology Potential Application for this compound Research
GenomicsIdentifying genetic factors that influence response to the compound.
TranscriptomicsAnalyzing changes in gene expression to identify modulated pathways.
ProteomicsIdentifying protein targets and downstream signaling effects.
MetabolomicsCharacterizing the metabolic fate and identifying bioactive metabolites. sfu.ca

Q & A

Q. How should researchers address gaps in spectroscopic data for novel derivatives?

  • Methodological Answer : Publish full spectral datasets in supplementary materials, including raw NMR FID files and MS fragmentation patterns. Cross-validate with computational methods (e.g., DFT-based NMR chemical shift predictions) and deposit data in public repositories (e.g., ChemSpider) .

Ethical and Reporting Standards

Q. What criteria ensure compliance with ethical guidelines in preclinical studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Obtain institutional ethics approval (IACUC) and document humane endpoints. For human cell lines, verify provenance and mycoplasma-free status .

Q. How should contradictory results be reported to maintain academic rigor?

  • Methodological Answer : Disclose all raw data, including outliers, in supplementary materials. Discuss potential confounders (e.g., batch variability, assay sensitivity) in the limitations section. Propose follow-up experiments to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.